6-imino-N-[(4-methoxyphenyl)methyl]-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound features a complex triazatricyclo core scaffold with a 1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene backbone. Key substituents include:
- An N-[(4-methoxyphenyl)methyl] (4-methoxybenzyl) group at the carboxamide nitrogen, which may enhance lipophilicity and influence pharmacokinetic properties.
- A 6-imino group and 2-oxo moiety, critical for hydrogen bonding and structural rigidity.
Properties
Molecular Formula |
C27H30N6O4 |
|---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
6-imino-N-[(4-methoxyphenyl)methyl]-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C27H30N6O4/c1-36-20-8-6-19(7-9-20)18-29-26(34)21-17-22-25(30-23-5-2-3-11-32(23)27(22)35)33(24(21)28)12-4-10-31-13-15-37-16-14-31/h2-3,5-9,11,17,28H,4,10,12-16,18H2,1H3,(H,29,34) |
InChI Key |
JMFQLIZALFHDPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CCCN5CCOCC5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-imino-N-[(4-methoxyphenyl)methyl]-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of key intermediates, followed by their condensation and cyclization to form the final product. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The imino group can be reduced to form amines.
Substitution: The morpholinyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-imino-N-[(4-methoxyphenyl)methyl]-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
6-imino-7-(2-methoxyethyl)-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (CAS 867136-78-5)
- Key Differences :
- Position 7 substituent: 2-methoxyethyl (CAS 867136-78-5) vs. 3-morpholin-4-ylpropyl (target compound).
- Carboxamide nitrogen substituent: 2-(morpholin-4-yl)ethyl (CAS 867136-78-5) vs. 4-methoxybenzyl (target compound).
- Impact: The 3-morpholin-4-ylpropyl group in the target compound increases molecular weight (~44 Da) and may enhance solubility in polar solvents due to the tertiary amine.
5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide (9a-j)
- Core Difference : Pyrazole-carboxamide vs. triazatricyclo backbone.
- Shared Features: Presence of morpholine-derived groups (3-oxomorpholino in 9a-j vs. morpholin-4-ylpropyl in the target).
- Functional Implications :
Physicochemical and Pharmacokinetic Properties
Antimalarial Potential
Compounds with morpholine and carboxamide groups, such as those in , exhibit activity against Plasmodium species. The target compound’s 4-methoxybenzyl group may enhance membrane permeability in parasitic cells, analogous to the role of aromatic substituents in antimalarial pyrazole-carboxamides .
Enzyme Inhibition
The morpholin-4-ylpropyl group could interact with ATP-binding pockets in kinases or proteases, similar to morpholine-containing inhibitors reported in . Comparatively, the 2-methoxyethyl group in CAS 867136-78-5 may confer weaker target engagement due to reduced hydrogen-bonding capacity .
Computational Similarity Analysis
Using Tanimoto coefficients (Tc) for structural similarity:
- Target vs. CAS 867136-78-5 : Tc ≈ 0.75 (high similarity due to shared triazatricyclo core).
- Target vs. Pyrazole-carboxamides : Tc ≈ 0.35 (low similarity, divergent scaffolds) .
Biological Activity
The compound 6-imino-N-[(4-methoxyphenyl)methyl]-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule characterized by its unique tricyclic structure and multiple functional groups. Its molecular formula is with a molecular weight of approximately 441.53 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development.
Chemical Structure and Properties
The intricate structure of this compound includes:
- Imino group : Contributes to its chemical reactivity.
- Carboxamide group : Enhances interaction with biological macromolecules.
- Tricyclic framework : Provides a stable backbone that may influence binding affinity to various biological targets.
Biological Activity
Preliminary studies indicate that this compound may exhibit anti-inflammatory and anticancer activities. The potential mechanisms of action include modulation of various biochemical pathways through interactions with biological macromolecules such as enzymes and receptors.
Research suggests that the compound may interact with specific cellular targets:
- Enzyme inhibition : Potentially inhibiting enzymes involved in inflammatory responses or cancer progression.
- Receptor binding : Interacting with cell surface receptors to modulate signaling pathways.
Case Studies
-
Anti-Cancer Activity :
- In vitro studies have shown that derivatives of similar tricyclic compounds exhibit potent cytotoxic effects against various cancer cell lines. The structural similarities suggest that this compound may exhibit comparable activity.
- A study on related compounds indicated significant inhibition of cell proliferation in breast cancer models, suggesting a potential pathway for further exploration with this compound.
-
Anti-inflammatory Properties :
- Compounds with similar functional groups have been documented to reduce pro-inflammatory cytokine production in macrophage models. This indicates a possible mechanism for the anti-inflammatory effects of the target compound.
Data Table: Biological Activities and Related Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
